

A Technical Guide to the Physicochemical Properties of 1,3-Diisocyanobenzene

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Compound of Interest

Compound Name: 3-Isocyanophenylisocyanide

Cat. No.: B15368310

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-diisocyanobenzene, a key aromatic isocyanate. The information presented herein is intended to support research and development activities, particularly in the fields of polymer chemistry, materials science, and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of 1,3-diisocyanobenzene (also known as 1,3-phenylene diisocyanate) are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |
|-----------------------------|---|-----------|
| Molecular Formula | C ₈ H ₄ N ₂ O ₂ | [1][2][3] |
| Molecular Weight | 160.13 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2][3][5] |
| Melting Point | 49-51 °C | [1][4] |
| Boiling Point | 121 °C at 25 mmHg | [1][4] |
| Density (estimate) | 1.3848 g/cm ³ | [2] |
| Refractive Index (estimate) | 1.4900 | [2] |

Solubility Profile

Understanding the solubility of 1,3-diisocyanobenzene is critical for its application in synthesis and formulation. The compound exhibits the following solubility characteristics:

| Solvent | Solubility | Notes | Source(s) |
|-------------|------------|--|-----------|
| Water | Hydrolyzes | Reacts with water to form corresponding amines and carbon dioxide. | [2][6] |
| Hot Benzene | Soluble | --- | [2] |
| Acetone | Soluble | --- | |
| Toluene | Soluble | --- | |

Spectral Data

Spectroscopic data is vital for the identification and characterization of 1,3-diisocyanobenzene.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,3-diisocyanobenzene is characterized by a strong absorption band corresponding to the isocyanate (-N=C=O) functional group.

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|---|
| ~2270 | Strong | Asymmetric stretching of - N=C=O group |

Note: The IR spectrum for m-phenylene diisocyanate is available in the NIST Chemistry WebBook and shows a prominent peak in this region.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR spectral data for 1,3-diisocyanobenzene are not readily available in the cited literature. For structurally related aromatic isocyanates, the aromatic protons typically appear in the range of 7.0-8.0 ppm in ^1H NMR spectra. In ^{13}C NMR spectra, the carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm.

Reactivity and Handling

1,3-Diisocyanobenzene is a reactive chemical and requires careful handling.

- **Reactivity:** It is incompatible with a wide range of compounds, including water, alcohols, amines, acids, and bases.^{[2][6]} Reactions with these substances can be exothermic. It can undergo polymerization, especially in the presence of acids or bases.^[6]
- **Handling:** Due to its reactivity and potential health hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed, citable experimental protocols for the determination of the physicochemical properties of 1,3-diisocyanobenzene are not extensively reported in the readily available literature. However, standard methodologies for these measurements are well-established.

Melting Point Determination (Capillary Method)

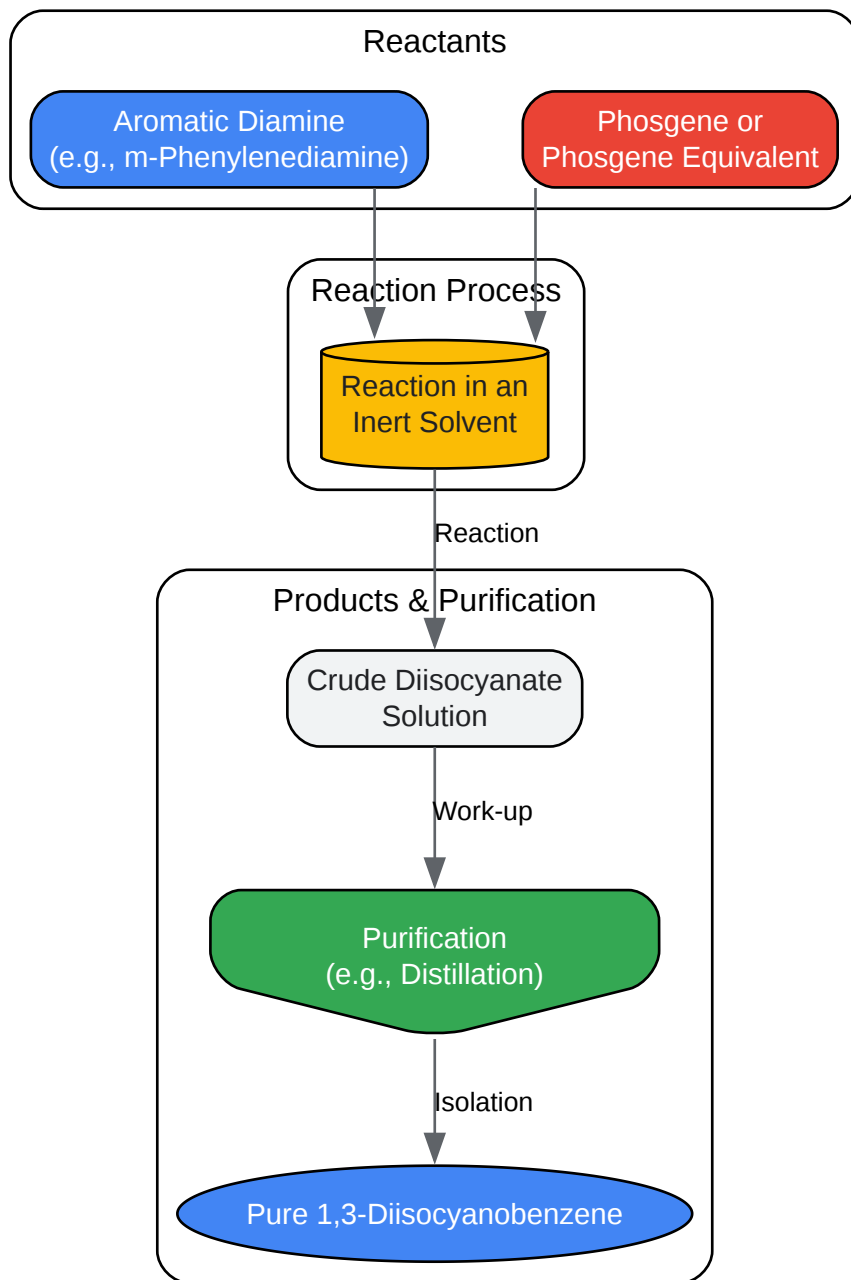
A standard method for determining the melting point of a solid organic compound is the capillary tube method.

- **Sample Preparation:** A small amount of the dry, finely powdered 1,3-diisocyanobenzene is packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
- **Measurement:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Synthesis of Diisocyanates from Diamines (Generalized Workflow)

A common method for the synthesis of diisocyanates involves the reaction of the corresponding diamine with phosgene or a phosgene equivalent. The following diagram illustrates a generalized workflow for such a synthesis.

Generalized Synthesis of Diisocyanates

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Caption: Generalized workflow for the synthesis of an aromatic diisocyanate.

Applications in Drug Development and Research

While 1,3-diisocyanobenzene is primarily utilized in the polymer industry for the synthesis of polyurethanes, its bifunctional nature makes it a potentially useful building block in medicinal chemistry and drug development. The isocyanate groups can readily react with nucleophilic functional groups present in biomolecules or synthetic scaffolds, allowing for its use as a linker or for the construction of more complex molecular architectures. Researchers can leverage its reactivity to synthesize novel compounds for screening and development.

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